3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
Description
The compound 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one features a bicyclo[3.2.1]octane scaffold substituted with a 1,2,4-triazole moiety at position 3. This core is linked via a 2-oxoethyl group to a pyrimidin-4(3H)-one ring bearing a cyclopropyl substituent at position 4.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-17-7-16(12-1-2-12)20-11-22(17)8-18(26)24-13-3-4-14(24)6-15(5-13)23-10-19-9-21-23/h7,9-15H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJOWLPDLSXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3C4CCC3CC(C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex bicyclic structure incorporating a triazole moiety and a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 296.36 g/mol. The unique structural characteristics suggest potential interactions with various biological targets due to the presence of heteroatoms and the bicyclic framework.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole ring is known for its efficacy against various bacterial and fungal strains. In vitro studies have shown that derivatives of triazoles possess broad-spectrum activity, potentially making this compound effective against resistant strains .
Antiproliferative Effects
Studies on related azabicyclo compounds have demonstrated antiproliferative activity in cancer cell lines. For instance, compounds structurally analogous to the target compound have shown IC50 values in the micromolar range against various human cancer cell lines such as HeLa and A549. This suggests that the target compound might also exhibit similar effects, warranting further investigation into its anticancer potential .
The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi, thereby disrupting membrane integrity . Additionally, the azabicyclo structure may enhance binding affinity to specific biological targets due to its conformational rigidity.
Case Studies
Several studies have explored the efficacy of similar compounds in various biological assays:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their antimicrobial activity against resistant bacterial strains. Compounds with structural similarities to the target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In another research article from Nature Reviews Cancer, azabicyclo compounds were evaluated for their antiproliferative effects on cancer cell lines. The study reported that certain derivatives showed promising results with IC50 values below 10 µM against multiple cancer types .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
Research indicates that this compound may exhibit significant therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions. Its unique structural components allow for interactions with various biological targets, including enzymes and receptors.
Case Studies:
- Antimicrobial Activity: Studies have shown that compounds with similar triazole structures possess antimicrobial properties. The application of this compound in developing new antibiotics is currently under investigation.
- Cancer Treatment: Preliminary research suggests potential anti-cancer properties, making it a candidate for further studies in oncology.
Biological Applications
Biochemical Assays:
The compound has been explored for its role in biochemical assays as a probe for studying biological processes. Its ability to bind selectively to specific proteins can facilitate the understanding of complex biological mechanisms.
Industrial Applications
Chemical Synthesis:
This compound serves as a building block for synthesizing more complex molecules and materials in industrial chemistry. Its unique reactivity can be harnessed in the development of new catalysts and polymers.
Research Insights
Recent studies emphasize the importance of understanding the mechanism of action for this compound. It is believed to interact with molecular targets by binding to specific sites on proteins, thus altering their function or activity. The triazole ring and azabicyclooctane moiety are crucial for these interactions, influencing both pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The target compound shares its 8-azabicyclo[3.2.1]octane core and 1,2,4-triazole substituent with several analogs but differs in the substituents attached to the nitrogen of the bicyclic system. Key comparisons include:
Compound A : ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Molecular Formula : C₁₆H₂₂N₆O
- Key Substituents: A 1,3,5-trimethylpyrazole group replaces the pyrimidinone-cyclopropyl moiety.
Compound B : 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one
- Molecular Formula : C₁₆H₁₉N₅O
- Key Substituents: A pyridin-3-yl group substitutes the pyrimidinone ring.
- Impact : The pyridine ring may enhance π-π stacking interactions with biological targets, influencing binding affinity.
Compound C : (S)-3-((1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine
- Molecular Formula : C₂₂H₃₃N₅
- Key Substituents : An isopropyl/methyl-decorated triazole and a phenylpropan-1-amine chain.
- Impact : Bulky substituents may hinder metabolic clearance but reduce target selectivity due to steric effects.
Physicochemical and Spectroscopic Properties
A comparative table highlights critical differences:
*Hypothetical formula based on structural analysis.
NMR and Spectroscopic Insights
demonstrates that substituent variations significantly impact chemical environments. For example:
- Regions A (positions 39–44) and B (positions 29–36): In the target compound, the cyclopropyl group on the pyrimidinone ring likely induces distinct chemical shifts compared to the methylpyrazole (Compound A) or pyridine (Compound B) groups. These shifts correlate with electronic effects and steric interactions, which could influence binding to biological targets .
Pharmacological Implications
- Cyclopropyl Advantage : The cyclopropyl group in the target compound may confer metabolic stability over bulkier substituents (e.g., isopropyl in Compound C), reducing susceptibility to cytochrome P450 oxidation .
- Linker Flexibility : The oxoethyl linker in the target compound may offer conformational flexibility, optimizing interactions with enzymes or receptors compared to rigid analogs.
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer : Prioritize substituents based on electronic (Hammett σ), steric (Taft ), and lipophilic (logP) parameters. Use multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
